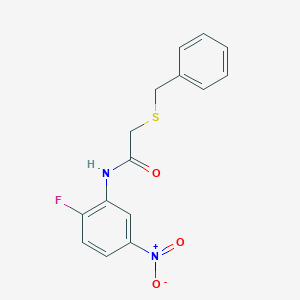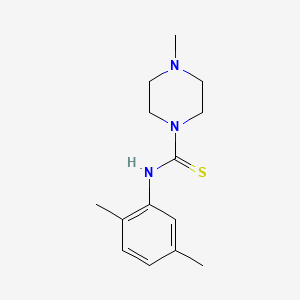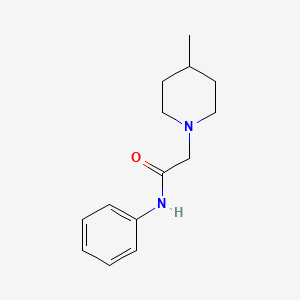![molecular formula C17H15NO5 B5810191 5-[(3-phenylpropanoyl)amino]isophthalic acid](/img/structure/B5810191.png)
5-[(3-phenylpropanoyl)amino]isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-phenylpropanoyl)amino]isophthalic acid, also known as PIPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of material science, drug delivery, and biomedical engineering. PIPAA is a type of polyamino acid that possesses unique properties, such as biocompatibility, biodegradability, and stimuli-responsive behavior, which makes it a promising candidate for various biomedical applications.
作用機序
The mechanism of action of 5-[(3-phenylpropanoyl)amino]isophthalic acid is primarily based on its stimuli-responsive behavior, which allows it to respond to external stimuli, such as temperature, pH, and light. 5-[(3-phenylpropanoyl)amino]isophthalic acid-based drug delivery systems can be designed to release drugs in response to specific stimuli, which can improve the targeted delivery of drugs to specific tissues or cells.
Biochemical and Physiological Effects:
5-[(3-phenylpropanoyl)amino]isophthalic acid has been shown to exhibit excellent biocompatibility and low toxicity in various in vitro and in vivo studies. 5-[(3-phenylpropanoyl)amino]isophthalic acid-based drug delivery systems have been shown to improve the therapeutic efficacy of drugs while reducing their side effects. 5-[(3-phenylpropanoyl)amino]isophthalic acid-based hydrogels have also been used for tissue engineering applications, such as wound healing and cartilage regeneration.
実験室実験の利点と制限
One of the main advantages of using 5-[(3-phenylpropanoyl)amino]isophthalic acid in scientific research is its biocompatibility and biodegradability, which makes it an ideal candidate for various biomedical applications. However, one of the limitations of using 5-[(3-phenylpropanoyl)amino]isophthalic acid is its relatively low solubility in water, which can pose challenges in the synthesis and characterization of 5-[(3-phenylpropanoyl)amino]isophthalic acid-based materials.
将来の方向性
There are several future directions for the research on 5-[(3-phenylpropanoyl)amino]isophthalic acid, including the development of new synthesis methods, the design of 5-[(3-phenylpropanoyl)amino]isophthalic acid-based materials with improved properties, and the exploration of new biomedical applications. Some of the potential future applications of 5-[(3-phenylpropanoyl)amino]isophthalic acid include the development of 5-[(3-phenylpropanoyl)amino]isophthalic acid-based biosensors, the use of 5-[(3-phenylpropanoyl)amino]isophthalic acid-based hydrogels for tissue engineering applications, and the development of 5-[(3-phenylpropanoyl)amino]isophthalic acid-based materials for drug delivery applications.
合成法
The synthesis of 5-[(3-phenylpropanoyl)amino]isophthalic acid can be achieved through several methods, including solid-phase synthesis, solution-phase synthesis, and ring-opening polymerization. The most commonly used method for synthesizing 5-[(3-phenylpropanoyl)amino]isophthalic acid is the ring-opening polymerization of N-carboxyanhydrides (NCAs) of amino acids, such as isoleucine and phenylalanine, in the presence of a catalyst, such as triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
科学的研究の応用
5-[(3-phenylpropanoyl)amino]isophthalic acid has been extensively studied for its potential applications in various fields of science, including drug delivery, tissue engineering, and biosensing. Due to its biocompatibility and biodegradability, 5-[(3-phenylpropanoyl)amino]isophthalic acid has been used as a carrier for drug delivery systems, such as micelles, nanoparticles, and hydrogels. 5-[(3-phenylpropanoyl)amino]isophthalic acid-based drug delivery systems have shown promising results in improving the therapeutic efficacy of various drugs, including anticancer agents, antibiotics, and anti-inflammatory drugs.
特性
IUPAC Name |
5-(3-phenylpropanoylamino)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c19-15(7-6-11-4-2-1-3-5-11)18-14-9-12(16(20)21)8-13(10-14)17(22)23/h1-5,8-10H,6-7H2,(H,18,19)(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRMURCQDBMRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Phenylpropanoyl)amino]benzene-1,3-dicarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-allyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5810135.png)


![N-(2-ethoxyphenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide](/img/structure/B5810160.png)
![2-{4-[(4-chlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5810168.png)
![1-methyl-5-[(5-methyl-2-furyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5810173.png)
![N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5810183.png)
![1H-indene-1,2,3-trione 2-[(4-hydroxyphenyl)hydrazone]](/img/structure/B5810196.png)


![1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5810208.png)